tert-butyl N-(piperidin-4-yl)-N-propylcarbamate
CAS No.: 874842-26-9
Cat. No.: VC11652893
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874842-26-9 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |
Standard InChI | InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Standard InChI Key | QTWHFJVFMAHKRT-UHFFFAOYSA-N |
SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
Canonical SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl N-(piperidin-4-yl)-N-propylcarbamate is characterized by a piperidine ring substituted at the 4-position with a propylcarbamate group. The tert-butyl moiety confers steric bulk, enhancing metabolic stability, while the carbamate linkage offers hydrogen-bonding capabilities. Key physicochemical properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |
SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
CAS Registry Number | 874842-26-9 |
The compound’s structure enables interactions with biological targets, particularly enzymes and receptors requiring hydrophobic and hydrogen-bonding interactions.
Synthetic Pathways and Optimization
The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate involves protecting the amine group of piperidin-4-ylpropylamine with a tert-butoxycarbonyl (Boc) group. A representative procedure includes:
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Reaction Setup:
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Reaction Conditions:
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Workup:
This method highlights the efficiency of Boc protection in carbamate synthesis, ensuring high yields and scalability.
Biological Activity and Mechanistic Insights
Although specific pharmacological data for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate are sparse, related carbamates exhibit:
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Anticancer Properties: Induction of apoptosis in cancer cell lines through kinase pathway modulation.
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Neuropharmacological Potential: Interaction with sigma receptors, implicated in neuroprotection and pain management.
Mechanistic studies typically employ molecular docking and binding assays to evaluate affinity for targets like HIV-1 protease or kinase enzymes.
Comparative Analysis with Structural Analogs
The uniqueness of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate becomes evident when compared to related carbamates:
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tert-Butyl 3-(piperidin-4-yl)propylcarbamate:
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Lacks the ether linkage, reducing polarity and altering target selectivity.
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tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate:
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Incorporates a phenyl group, enhancing aromatic stacking interactions but increasing metabolic susceptibility.
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These structural variations highlight the importance of the propyl-carbamate chain in balancing solubility and binding efficacy.
Challenges and Future Directions
Current limitations include a paucity of in vivo studies and precise mechanistic data. Future research should prioritize:
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Target Identification: High-throughput screening to map biological targets.
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Structural Optimization: Modifying the propyl chain or piperidine substituents to enhance potency.
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